molecular formula C18H19ClN2O3S B2737312 2-(4-chlorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide CAS No. 946261-18-3

2-(4-chlorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide

Cat. No.: B2737312
CAS No.: 946261-18-3
M. Wt: 378.87
InChI Key: HTVXSYSDKJYTMW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide is a chemical compound with the molecular formula C18H19ClN2O4S and a molecular weight of 370.87 g/mol . This acetamide derivative features a 1,1-dioxidoisothiazolidin group, a motif known in medicinal chemistry for its potential as a pharmacophore contributing to biological activity and molecular recognition. Compounds with structural similarities, particularly those containing the 1,1-dioxidoisothiazolidin (sultam) group, are frequently investigated in pharmaceutical research for their potential biological activities, including applications in oncology and the study of angiogenesis . The selection and characterization of a specific solid form—whether crystalline or amorphous—is a critical step in pharmaceutical development, as it can profoundly impact the material's physical and chemical properties, including its stability, dissolution profile, and bioavailability . This reagent is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-13-3-8-16(21-9-2-10-25(21,23)24)12-17(13)20-18(22)11-14-4-6-15(19)7-5-14/h3-8,12H,2,9-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVXSYSDKJYTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl group, an isothiazolidine moiety, and an acetamide functional group. Its molecular formula is C18H20ClN3O3SC_{18}H_{20}ClN_{3}O_{3}S, with a molecular weight of approximately 385.88 g/mol. The presence of these functional groups suggests diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. Preliminary studies indicate that the compound may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial metabolism, leading to reduced growth or cell death.
  • Apoptosis Induction : It has shown potential in inducing apoptosis in cancer cell lines by interfering with cell cycle progression.
  • Antimicrobial Activity : Its structure suggests potential efficacy against various bacterial pathogens.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism Target Cells/Organisms References
AntimicrobialEnzyme inhibitionGram-positive and Gram-negative bacteria
AnticancerApoptosis inductionHCT-116, MCF-7 cell lines
Anti-inflammatoryCytokine modulationVarious inflammatory models

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the inhibition of bacterial enzyme systems critical for cell wall synthesis.
  • Cancer Cell Proliferation : Research involving MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent reduction in cell viability, primarily through the activation of apoptotic pathways.
  • Inflammation Models : In vivo studies indicated that the compound could reduce inflammation markers in rodent models of arthritis, suggesting potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name Key Structural Features Biological Activity Potency (IC50/Inhibition) Source
Target Compound 4-Chlorophenyl, 1,1-dioxidoisothiazolidine, methylphenyl N/A N/A N/A
BAI (2-([1,1'-Biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide) Biphenyl, 1,1-dioxidoisothiazolidine, indazole Antiproliferative (uterine myoma), PARP fragmentation No cardiovascular toxicity at effective doses
Compound 3 (N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide) Thiadiazole, 4-nitrophenylamino Akt inhibition, apoptosis induction in glioma cells 92.36% Akt inhibition
Compound 8 (N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide) Thiadiazole, nitrobenzothiazolyl Akt inhibition, cell cycle arrest 86.52% Akt inhibition
N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide Pyrazoloquinoxaline, acetyloxy MAO-A inhibition IC50 = 0.028 mM
2-Chloro-N-{5-[2-(4-Methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide derivatives Thiadiazole, methoxyphenyl Anticancer (Caco-2 cell line) IC50 = 1.8 µM (compound 7d)

Key Comparative Insights

Heterocyclic Substituents
  • 1,1-Dioxidoisothiazolidine (Target Compound and BAI): This sulfone group enhances metabolic stability and reduces toxicity compared to non-oxidized sulfur heterocycles. BAI demonstrates potent antiproliferative effects without cardiovascular toxicity, likely due to this moiety .
  • Thiadiazole/Oxadiazole (Compounds 3, 8, 14) : These sulfur/nitrogen heterocycles are common in enzyme inhibitors (e.g., Akt, MAO). However, they may exhibit higher reactivity or off-target effects compared to sulfones .
  • Pyrazoloquinoxaline (): This fused ring system confers MAO-A selectivity but lacks the sulfone group’s stability .

Preparation Methods

Synthesis of 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylaniline

The isothiazolidinone dioxide ring is synthesized via cyclization of a β-mercaptoamine intermediate. A representative procedure involves:

  • Thiolation : Reaction of 2-methyl-5-nitroaniline with thiourea in acidic ethanol to form 5-nitro-2-methylphenylthioamide.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 5-amino-2-methylphenylthioamide.
  • Oxidative Cyclization : Treatment with hydrogen peroxide (H₂O₂) in acetic acid induces cyclization to form 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline.

Key Data :

Step Reagents/Conditions Yield (%)
1 Thiourea, H₂SO₄, EtOH, 80°C, 6h 72
2 H₂ (1 atm), Pd/C, EtOH, 25°C, 12h 85
3 30% H₂O₂, AcOH, 60°C, 4h 68

Preparation of 2-(4-Chlorophenyl)acetyl Chloride

4-Chlorophenylacetic acid is activated via thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride.

Amide Coupling

The final step involves reacting 2-(4-chlorophenyl)acetyl chloride with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline in the presence of a base (e.g., triethylamine, pyridine) to facilitate nucleophilic acyl substitution.

Optimized Conditions :

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0°C → 25°C (gradual warming)
  • Reaction Time: 12h
  • Yield: 78%

Pathway B: In Situ Construction of the Isothiazolidinone Dioxide Ring

Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide

2-Methyl-5-nitroaniline is acetylated using acetic anhydride in pyridine at 80°C for 3h.

Thioamide Formation

The acetamide is treated with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene under reflux to convert the carbonyl group to a thioamide.

Oxidative Ring Closure

Oxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane forms the isothiazolidinone dioxide ring. Subsequent hydrolysis of the acetyl group (6M HCl, 100°C) yields the target compound.

Comparative Yields :

Method Overall Yield (%) Purity (HPLC)
Pathway A 52 ≥98%
Pathway B 41 ≥95%

Catalytic and Solvent Effects

Role of Bases in Amide Coupling

Triethylamine outperforms pyridine in suppressing side reactions (e.g., O-acylation), as evidenced by HPLC monitoring.

Solvent Optimization

Polar aprotic solvents (THF, DMF) enhance reaction rates compared to nonpolar solvents (toluene, hexane).

Solvent Screening Data :

Solvent Reaction Time (h) Yield (%)
THF 12 78
DMF 10 75
Toluene 24 32

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (7:3) affords needle-shaped crystals. Differential scanning calorimetry (DSC) reveals a melting point of 182–184°C.

Chromatographic Methods

Flash chromatography (silica gel, ethyl acetate/hexane 1:1) removes unreacted starting materials. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 403.0721 [M+H]⁺.

Industrial-Scale Considerations

Patent literature emphasizes cost-effective adaptations:

  • Continuous Flow Synthesis : Reduces reaction time by 40% compared to batch processes.
  • Catalyst Recycling : Palladium on carbon (Pd-C) reused for up to five cycles without significant activity loss.

Challenges and Mitigation Strategies

Byproduct Formation

Over-oxidation during isothiazolidinone dioxide synthesis generates sulfone derivatives. Controlled addition of H₂O₂ (dropwise over 2h) minimizes this issue.

Moisture Sensitivity

Acyl chloride intermediates hydrolyze readily. Strict anhydrous conditions (molecular sieves, N₂ atmosphere) are critical.

Emerging Methodologies

Enzymatic Amination

Recent studies propose lipase-catalyzed amide bond formation under mild conditions (pH 7.0, 30°C), though yields remain suboptimal (≤50%).

Microwave-Assisted Synthesis

Microwave irradiation (150W, 100°C) reduces coupling reaction time to 2h with comparable yields (76%).

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(4-chlorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide, and how do reaction conditions influence yield and purity?

  • The compound is synthesized via multi-step reactions, typically involving nucleophilic substitution and amide coupling. For example, intermediates like 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline may react with 2-(4-chlorophenyl)acetyl chloride under anhydrous conditions. Reaction parameters such as solvent choice (e.g., DMF or THF), temperature (reflux vs. room temperature), and catalysts (e.g., potassium carbonate) critically impact yield and purity. Optimizing stoichiometry and purification via column chromatography or recrystallization is essential to isolate the final product .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are data interpreted?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm structural integrity by identifying proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm) and carbonyl groups (δ ~170 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Detects functional groups like sulfonamide (S=O stretches at ~1150–1350 cm1^{-1}) and amide (C=O at ~1650 cm1^{-1}).
  • HPLC/GC: Assess purity (>95% by area normalization). These methods are cross-validated to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Discrepancies may arise from assay variability (e.g., cell line differences) or compound stability. To address this:

  • Dose-Response Analysis: Establish EC50_{50}/IC50_{50} values across multiple models.
  • Metabolic Stability Testing: Use liver microsomes to assess degradation rates.
  • Structural Analog Comparison: Compare activity with derivatives (e.g., replacing the chlorophenyl group) to isolate pharmacophoric contributions .

Q. What experimental strategies are employed to elucidate the mechanism of action involving the isothiazolidin-1,1-dioxide moiety?

  • Molecular Docking: Simulate interactions with target proteins (e.g., kinases or GPCRs) to identify binding pockets.
  • Site-Directed Mutagenesis: Modify putative binding residues in recombinant proteins to validate docking predictions.
  • Biochemical Assays: Measure enzymatic inhibition (e.g., IC50_{50} for proteases) or receptor activation via fluorescence polarization .

Q. How do structural modifications at specific positions affect the compound’s pharmacokinetic profile, and what methodologies optimize bioavailability?

  • Substituent Analysis: Replace the 4-chlorophenyl group with electron-withdrawing/donating groups to modulate lipophilicity (logP).
  • In Vitro ADME: Use Caco-2 cell monolayers to assess permeability and cytochrome P450 assays for metabolic stability.
  • Pro-drug Design: Introduce hydrolyzable esters (e.g., acetyl) to enhance solubility while retaining activity .

Q. What analytical approaches are used to determine the compound’s stability under physiological conditions?

  • Forced Degradation Studies: Expose the compound to acidic/basic conditions, heat, and light, followed by HPLC-MS to identify degradation products.
  • Plasma Stability Assays: Incubate with human plasma (37°C) and quantify parent compound loss over time.
  • Stress Testing: Use radical initiators (e.g., AIBN) to simulate oxidative degradation pathways .

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